Cas no 333357-35-0 (4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid)
4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-{[(Methylsulfonyl)(phenyl)amino]methyl}benzoic acid
- 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid
- BAS 00794338
- Cambridge id 5711115
- Oprea1_536141
- Oprea1_174871
- 4-[(N-methylsulfonylanilino)methyl]benzoic acid
- benzoic acid, 4-[[(methylsulfonyl)phenylamino]methyl]-
- 4-[(Methanesulfonyl-phenyl-amino)-methyl]-benzoic acid
- 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid
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- Inchi: 1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
- InChI Key: JFUWLPUHRWSDBJ-UHFFFAOYSA-N
- SMILES: S(C)(N(C1C=CC=CC=1)CC1C=CC(C(=O)O)=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 443
- Topological Polar Surface Area: 83.1
4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M137205-500mg |
4-{[(Methylsulfonyl)(phenyl)amino]methyl}benzoic acid |
333357-35-0 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M137205-1000mg |
4-{[(Methylsulfonyl)(phenyl)amino]methyl}benzoic acid |
333357-35-0 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M137205-2000mg |
4-{[(Methylsulfonyl)(phenyl)amino]methyl}benzoic acid |
333357-35-0 | 2g |
$ 615.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403534-1g |
4-((N-phenylmethylsulfonamido)methyl)benzoic acid |
333357-35-0 | 95% | 1g |
¥1512.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403534-5g |
4-((N-phenylmethylsulfonamido)methyl)benzoic acid |
333357-35-0 | 95% | 5g |
¥4956.00 | 2024-05-18 | |
| A2B Chem LLC | AI48059-500mg |
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid |
333357-35-0 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AI48059-1g |
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid |
333357-35-0 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AI48059-5g |
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid |
333357-35-0 | >95% | 5g |
$620.00 | 2024-04-20 | |
| A2B Chem LLC | AI48059-10g |
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid |
333357-35-0 | >95% | 10g |
$884.00 | 2024-04-20 | |
| A2B Chem LLC | AI48059-25g |
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid |
333357-35-0 | >95% | 25g |
$1516.00 | 2024-04-20 |
4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid
Professional Introduction to 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic Acid (CAS No. 333357-35-0)
4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid, with the CAS number 333357-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its complex molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various applications, particularly in drug development and biochemical studies.
The molecular structure of 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid consists of a benzoic acid core substituted with a methylsulfonyl group and an aminomethyl side chain. This configuration imparts distinct chemical properties that are highly relevant to modern research. The presence of the methylsulfonyl group, for instance, enhances the compound's ability to interact with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the methylsulfonyl moiety. This group is known for its ability to modulate enzyme activity and signal transduction pathways, which are critical in numerous disease processes. Studies have demonstrated that derivatives of benzoic acid with similar substituents can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid (CAS No. 333357-35-0) is no exception and has shown promise in preliminary investigations.
The aminomethyl side chain in the structure of this compound further contributes to its versatility. Aminomethyl groups are frequently incorporated into drug molecules due to their ability to form hydrogen bonds and participate in salt formation, which can improve solubility and bioavailability. In the context of 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid, this feature may enhance its interaction with biological receptors, potentially leading to more effective therapeutic outcomes.
Current research in the field of medicinal chemistry increasingly emphasizes the importance of rational drug design, where structural features are carefully tailored to optimize biological activity. The combination of a methylsulfonyl group and an aminomethyl side chain in 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid aligns well with this trend. Computational modeling and high-throughput screening have identified this compound as a potential lead for further development, particularly in targeting diseases associated with abnormal inflammatory responses.
Evidence from recent studies suggests that compounds structurally related to 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid may have applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of the methylsulfonyl group to inhibit certain enzymes involved in inflammation pathways has been particularly noted. Additionally, the benzoic acid core is known for its antimicrobial properties, which could be beneficial in developing treatments for infections.
The synthesis of 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid (CAS No. 333357-35-0) presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of the desired molecular framework. These advancements not only facilitate research but also open up possibilities for industrial applications.
In conclusion, 4-{(Methylsulfonyl)(phenyl)aminomethyl}benzoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation and development. As research continues to uncover new therapeutic applications, compounds like this one are likely to play a crucial role in addressing some of today's most pressing medical challenges.
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